1-Benzylamino-3-hexadecyloxy-propan-2-ol
Description
1-Benzylamino-3-hexadecyloxy-propan-2-ol is a synthetic amino alcohol derivative characterized by a benzylamino group (-NH-CH₂-C₆H₅) at position 1 and a hexadecyloxy (C₁₆H₃₃O-) chain at position 3 of the propan-2-ol backbone. This structure confers unique physicochemical properties, including high lipophilicity due to the long alkyl chain, which may enhance membrane permeability and bioavailability compared to shorter-chain analogs.
Properties
Molecular Formula |
C26H47NO2 |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
1-(benzylamino)-3-hexadecoxypropan-2-ol |
InChI |
InChI=1S/C26H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-29-24-26(28)23-27-22-25-19-16-15-17-20-25/h15-17,19-20,26-28H,2-14,18,21-24H2,1H3 |
InChI Key |
GSNDMWYOQDFARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CNCC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters between 1-Benzylamino-3-hexadecyloxy-propan-2-ol and selected analogs:
Key Observations:
- Lipophilicity: The hexadecyloxy chain in the target compound increases its LogP significantly (~7.2) compared to analogs with aromatic or shorter alkyl substituents (LogP ~3.8–4.1), suggesting superior lipid membrane penetration but poor aqueous solubility.
- Steric Effects: The bulky hexadecyloxy group may reduce binding affinity to sterically sensitive targets (e.g., adrenergic receptors) compared to smaller substituents like methoxyphenoxy .
Antiarrhythmic and Adrenergic Activity
Compounds with methoxyphenoxy-ethylamino substituents (e.g., analogs) exhibit notable β₁-adrenoceptor binding (IC₅₀ ~0.8 µM) and antiarrhythmic activity in preclinical models . In contrast, the hexadecyloxy chain in this compound likely shifts its pharmacological profile:
- Hypothetical β-Adrenoceptor Binding: The long alkyl chain may sterically hinder interactions with polar receptor pockets, reducing affinity compared to compounds.
Spasmolytic and Hypotensive Effects
analogs demonstrate spasmolytic activity (EC₅₀ ~12 µM in ileum models) linked to calcium channel modulation. The target compound’s hexadecyloxy group might prolong tissue retention, extending duration of action but requiring higher doses due to reduced solubility.
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